molecular formula C16H19Cl2N3 B15301325 2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B15301325
M. Wt: 324.2 g/mol
InChI Key: VVYHYIVXVQQBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzodiazole ring fused with a phenyl group and an ethanamine side chain, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the condensation of 2-methylphenylamine with o-phenylenediamine under acidic conditions to form the benzodiazole ring. This intermediate is then reacted with bromoethane to introduce the ethanamine side chain. The final product is obtained as a dihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters by binding to their receptors, thereby influencing neural pathways. This compound may also inhibit certain enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride
  • 2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Uniqueness

2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the benzodiazole ring and the presence of the ethanamine side chain.

Biological Activity

The compound 2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a member of the benzodiazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula: C16H18Cl2N2
  • Molecular Weight: 315.24 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

This compound features a benzodiazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases: Research indicates that benzodiazole derivatives often exhibit inhibitory effects on various kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • Cell Line Studies: In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma. The IC50 values reported were in the low nanomolar range, indicating potent activity.
Cell LineIC50 (nM)
H1975 (NSCLC)5.3
PC9 (NSCLC)8.3
WM3629 (Melanoma)38.6

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable feature in anticancer therapy.

Antimicrobial Activity

Additionally, some derivatives of benzodiazoles have shown promising activity against various pathogens:

  • Antitubercular Effects: Certain studies indicate that related compounds exhibit strong antitubercular properties by inhibiting mycobacterial growth, which could be relevant for developing treatments for tuberculosis.

Case Study 1: Inhibition of FGFR Kinases

A study conducted by Liu et al. evaluated the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The findings included:

  • FGFR1 Inhibition: The compound demonstrated an IC50 value of 69.1 nM against FGFR1, indicating strong enzymatic inhibition.

Case Study 2: Selectivity Against Mutant EGFR

Another significant finding was its selectivity against mutant forms of epidermal growth factor receptor (EGFR), particularly relevant in lung cancer treatment:

  • Mutant EGFR Activity: The compound displayed strong potency against mutant EGFR variants with IC50 values as low as 15 nM.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzodiazole ring significantly influence biological activity. Key observations include:

  • Substituent Effects: The presence of specific substituents at the 5-position of the benzodiazole ring enhances kinase inhibitory activity.

Properties

Molecular Formula

C16H19Cl2N3

Molecular Weight

324.2 g/mol

IUPAC Name

2-[6-(2-methylphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3.2ClH/c1-11-4-2-3-5-13(11)12-6-7-14-15(10-12)19-16(18-14)8-9-17;;/h2-7,10H,8-9,17H2,1H3,(H,18,19);2*1H

InChI Key

VVYHYIVXVQQBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.